2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid

Hemoglobin allostery Oxygen affinity modulation P50 right-shift

2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid (designated L-345 or L345) is a synthetic phenylurea compound first described in 1990 as an allosteric effector of human hemoglobin. It belongs to the bezafibrate-derivative class of hemoglobin modifiers and is structurally characterized by a 3,4,5-trichlorophenylureido moiety linked via a phenoxy bridge to a 2-methylpropionic acid group.

Molecular Formula C17H15Cl3N2O4
Molecular Weight 417.7 g/mol
CAS No. 121809-82-3
Cat. No. B1673715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid
CAS121809-82-3
Synonyms2-(4-(3,4,5-trichlorophenylureido)phenoxy)-2-methylpropionic acid
L 345
L-345
L345
Molecular FormulaC17H15Cl3N2O4
Molecular Weight417.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)Cl)Cl)Cl
InChIInChI=1S/C17H15Cl3N2O4/c1-17(2,15(23)24)26-11-5-3-9(4-6-11)21-16(25)22-10-7-12(18)14(20)13(19)8-10/h3-8H,1-2H3,(H,23,24)(H2,21,22,25)
InChIKeyRETXRBKBFDJBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-345 (CAS 121809-82-3): A High-Potency Allosteric Hemoglobin Effector for Oxygen Affinity Research


2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid (designated L-345 or L345) is a synthetic phenylurea compound first described in 1990 as an allosteric effector of human hemoglobin . It belongs to the bezafibrate-derivative class of hemoglobin modifiers and is structurally characterized by a 3,4,5-trichlorophenylureido moiety linked via a phenoxy bridge to a 2-methylpropionic acid group . L-345 has been assigned MeSH Unique ID C064071 and is indexed under Phenylurea Compounds . The compound is primarily utilized as a research tool for modulating hemoglobin oxygen affinity in erythrocyte suspensions, purified hemolysates, and hemoglobin variant studies .

Why L-345 Cannot Be Replaced by L-35, Bezafibrate, or Other In-Class Hemoglobin Effectors


Within the phenylureido phenoxy methylpropionic acid series, even a single chlorine substitution difference on the phenyl ring profoundly alters both binding site occupancy and allosteric potency. L-345 (3,4,5-trichloro) and its closest analog L-35 (3,5-dichloro) bind to distinct sets of symmetry-related sites within the hemoglobin central cavity, with only one site pair overlapping with the bezafibrate-binding region . This structural divergence translates into quantitatively distinct P50 shifts, Hill coefficient modulation, and hemoglobin variant selectivity profiles that cannot be replicated by simply adjusting the concentration of a weaker analog . Furthermore, physiological concentrations of serum albumin inhibit effector activity, meaning that in vitro potency differences between analogs are further magnified under physiologically relevant conditions . Generic substitution within this compound class therefore risks both qualitative and quantitative deviation from expected experimental outcomes.

Quantitative Differentiation Evidence for L-345 (CAS 121809-82-3) Against Key Comparators


L-345 vs. L-35: Direct Head-to-Head P50 Shift Potency in Human Red Cell Suspensions

In the seminal characterization study, L-345 and L-35 were directly compared for their ability to right-shift the oxygen dissociation curve of human red cell suspensions. At 0.1 mM, L-345 raised the P50 by 50%; at 0.2 mM, it raised the P50 2.5-fold. L-35, the 3,5-dichloro analog, acted more weakly than L-345 at matched concentrations, and could only achieve comparable effects when supplemented with inositol hexaphosphate (IHP) . This establishes L-345 as the intrinsically more potent single-agent effector.

Hemoglobin allostery Oxygen affinity modulation P50 right-shift

L-345 vs. L-35: Distinct Central Cavity Binding Sites Revealed by X-Ray Crystallography

X-ray crystallographic analysis demonstrated that both L-345 and L-35 bind to two pairs of symmetry-related sites in the central cavity of human deoxyhemoglobin. One pair of sites overlaps with the bezafibrate-binding region. Critically, the second pair of sites occupied by L-345 is different from that occupied by L-35, and all sites are located at least 20 Å from the organic phosphate binding site . This structural divergence means that the two compounds engage distinct sets of amino acid contacts within the central cavity, providing a molecular basis for their differing allosteric potencies.

Hemoglobin crystal structure Allosteric binding site Structure-activity relationship

L-345 vs. Efaproxiral (RSR13): Concentration-Normalized Potency Comparison for P50 Modulation

When benchmarked against efaproxiral (RSR13), a clinically investigated allosteric hemoglobin modifier, L-345 demonstrates substantially higher potency on a concentration-normalized basis. L-345 achieves a 50% P50 increase in red cell suspensions at 0.1 mM . In contrast, efaproxiral requires a 17.5-fold higher concentration (1.75 mM) to produce a 44% P50 increase (from 26.75 to 38.63 mmHg) in isolated human whole blood . While cross-study comparisons carry inherent limitations due to differing experimental systems, the approximately 17-fold concentration differential suggests a meaningful potency advantage for L-345 in cell-based hemoglobin modulation assays.

Allosteric hemoglobin modifier Oxygen delivery Radiosensitization research

L-345 Exhibits Hemoglobin Variant-Dependent Allosteric Efficacy: 9-Fold vs. 1.5-Fold P50 Increase

The allosteric efficacy of L-345 is critically dependent on the amino acid residue at position α126 (H9) of hemoglobin. In wild-type HbA, L-345 increases the P50 by 9-fold. However, in Hb Montefiore (α126 Asp→Tyr), which carries a bulky tyrosine substitution, L-345 produces only a 1.5-fold P50 increase . This differential effect was further confirmed across a panel of α126 variants: when the position is occupied by a small residue (Gly or Asn), normal heterotropic effects are observed; when occupied by a bulky residue (Tyr or His), L-345's effect is markedly attenuated . This variant-dependent efficacy profile is a distinguishing feature of L-345 among bezafibrate-derivative effectors.

Hemoglobinopathy α126 Asp (H9) variants Variant-specific pharmacology

L-345 Induces Root-Effect-Like Hemoglobin Behavior: Hill Coefficient Reduction and Incomplete Oxygen Saturation

At acid pH, L-345 induces a unique allosteric transition in human hemoglobin that mimics the Root effect observed in teleost fish hemoglobins. Specifically, L-345 reduces the Hill coefficient (n) to near unity and prevents complete oxygen saturation even under 1 atmosphere of pure oxygen . Additionally, in azidemethemoglobin at pH 6, L-345 induces a transition to a higher spin state . These combined effects — loss of cooperativity plus incomplete saturation — represent a qualitatively distinct allosteric outcome that is not routinely observed with weaker effectors such as L-35 or bezafibrate alone under the same conditions.

Root effect Hill coefficient Hemoglobin cooperativity Teleost fish hemoglobin model

L-345 Effect Is Additive with Organic Phosphates but Antagonized by Chloride and Serum Albumin

The oxygen affinity-modulating effect of L-345 is additive with that of organic phosphates (e.g., 2,3-DPG and inositol hexaphosphate), but it competes with chloride ions . This dual interaction profile — phosphate additivity plus chloride antagonism — provides a unique experimental handle for dissecting the relative contributions of different allosteric regulators in hemoglobin. Importantly, physiological concentrations of human or bovine serum albumin inhibit the actions of L-345, even when palmitic acid or tripalmitin is added as a decoy . This albumin sensitivity distinguishes L-345 from effectors that retain activity in albumin-rich environments.

Allosteric effector interplay Chloride competition Albumin binding Physiological relevance

Recommended Research and Procurement Scenarios for L-345 (CAS 121809-82-3)


Hemoglobin Allostery Research Requiring Maximal Single-Agent P50 Right-Shift

Investigators studying the T-to-R state equilibrium of human hemoglobin who require the largest achievable rightward shift in the oxygen dissociation curve using a single synthetic effector should select L-345 over L-35 or bezafibrate. At 0.2 mM, L-345 produces a 2.5-fold P50 increase in red cell suspensions, a potency level that L-35 cannot achieve without IHP supplementation . This scenario is particularly relevant for stopped-flow kinetics, CO recombination flash photolysis, and sol-gel encapsulated hemoglobin studies where cofactor-free effector activity simplifies data interpretation.

Hemoglobinopathy Research: Probing α126 (H9) Intersubunit Contact Integrity

L-345 is the preferred tool for functional probing of hemoglobin variants with mutations at the α126 (H9) position. Its 9-fold P50 increase in wild-type HbA contrasts sharply with the 1.5-fold increase observed in Hb Montefiore (α126 Asp→Tyr), enabling researchers to distinguish between variants that preserve the α-chain C-terminal contact region and those that disrupt it . This application is directly relevant to the characterization of high-oxygen-affinity hemoglobin variants associated with erythrocytosis.

Root Effect Modeling Using Human Hemoglobin as a Surrogate System

For laboratories modeling the Root effect of teleost fish hemoglobins without access to piscine blood products, L-345 provides a reproducible chemical means to induce Root-effect-like behavior — Hill coefficient reduction to near unity and prevention of complete oxygen saturation — in commercially available human hemoglobin preparations . This application supports comparative physiology research and undergraduate/graduate teaching laboratory protocols in biochemical adaptation.

Comparative Allosteric Effector Pharmacology and Drug Discovery Reference Standard

In structure-activity relationship (SAR) campaigns focused on bezafibrate-derivative hemoglobin modifiers, L-345 serves as a high-potency reference standard against which novel analogs can be benchmarked. Its well-characterized binding site occupancy (two distinct site pairs, one overlapping bezafibrate, one unique), its variant-dependent efficacy profile, and its defined interactions with chloride and albumin provide a multi-parameter baseline for evaluating next-generation hemoglobin allosteric modulators targeting sickle cell disease, tissue oxygenation, or blood substitute development.

Quote Request

Request a Quote for 2-(4-(3,4,5-Trichlorophenylureido)phenoxy)-2-methylpropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.